molecular formula C17H15NO2 B1360534 4'-Cyano-3-(4-methoxyphenyl)propiophenone CAS No. 898775-60-5

4'-Cyano-3-(4-methoxyphenyl)propiophenone

Cat. No. B1360534
CAS RN: 898775-60-5
M. Wt: 265.31 g/mol
InChI Key: JAVCCKOGDQGICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-3-(4-methoxyphenyl)propiophenone, also known as 4-CN-MOPP, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that has a melting point of 129°C and a boiling point of 260°C. 4-CN-MOPP has a molecular weight of 256.2 g/mol and is soluble in water, ethanol, and ethyl acetate. 4-CN-MOPP is a photosensitive compound and is also known to be an inhibitor of the enzyme tyrosinase.

Scientific Research Applications

Optical Properties and Molecular Interactions

  • The mechanofluorochromic properties of derivatives like 4'-Cyano-3-(4-methoxyphenyl)propiophenone are influenced by distinct face-to-face stacking modes, which affect their optical properties and interactions. This impacts their fluorescence switching and molecular interactions (Qing‐bao Song et al., 2015).

Corrosion Inhibition

  • Compounds like this compound have been studied for their effectiveness as corrosion inhibitors. Their impact on copper in acidic solutions and their adsorption behavior on metallic surfaces are areas of research interest (Ahmed Abu-Rayyan et al., 2022).

Polymer Synthesis

  • Research into novel copolymers involves the use of derivatives including this compound. These studies focus on polymerization processes and the properties of the resulting materials, which have potential applications in various fields (G. Kharas et al., 2016).

Photocatalysis

  • The photocatalytic behavior of biphenyl derivatives, such as those related to this compound, has been studied in relation to their interaction with surfaces like TiO2. This research provides insights into the mechanisms of photocatalytic reactions (T. Tachikawa et al., 2004).

Medicinal Chemistry

  • In medicinal chemistry, compounds like this compound are analyzed for their structural, spectral, and electronic properties. Such studies are important for understanding their potential as drug candidates, particularly in areas like cancer and malaria treatment (R. H. et al., 2021).

properties

IUPAC Name

4-[3-(4-methoxyphenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-16-9-4-13(5-10-16)6-11-17(19)15-7-2-14(12-18)3-8-15/h2-5,7-10H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVCCKOGDQGICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644263
Record name 4-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898775-60-5
Record name 4-[3-(4-Methoxyphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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